N6-Benzoyladenosine is a synthetic, cell-permeable analog of cyclic adenosine monophosphate (cAMP). [, , , , , , , , , , , ] It acts as a selective activator of protein kinase A (PKA), a key enzyme involved in numerous cellular processes. [, , , , , , , , , , , ] In scientific research, N6-benzoyladenosine is primarily employed to investigate the role of PKA in various cellular functions and pathways, differentiating its effects from those mediated by other cAMP effectors like Epac. [, , , , , , , , , , , ]
Several synthetic methods for N6-benzoyladenosine and its derivatives have been reported. One common approach involves the benzoylation of protected adenosine derivatives. [, , , , , ]
N6-Benzoyladenosine is a modified adenosine molecule with a benzoyl group attached to the exocyclic amino group (N6) of the adenine base. [] The presence of the benzoyl group at the N6 position contributes to the molecule's ability to selectively activate PKA. [, , , , , , , , , , ] Structural analysis through techniques like X-ray crystallography or NMR spectroscopy can provide insights into the spatial arrangement of atoms within the molecule and its interactions with PKA.
N6-Benzoyladenosine acts as a selective activator of PKA. [, , , , , , , , , , , ] While the exact mechanism of binding and activation needs further investigation, studies suggest that N6-benzoyladenosine mimics the binding of cAMP to the regulatory subunits of PKA, leading to their dissociation from the catalytic subunits. [, , , , , , , , , , ] This frees the catalytic subunits, allowing them to phosphorylate downstream target proteins and exert their cellular effects.
Investigating Insulin Secretion: Researchers used N6-benzoyladenosine to dissect the role of PKA in insulin secretion from pancreatic β-cells. [, ] By comparing its effects with those of an Epac-selective activator, they identified that PKA activation, while essential, is not sufficient to promote complex exocytotic events like compound and sequential granule-to-granule fusions. [] Another study revealed that the PKA-dependent pathway is crucial for cAMP-mediated rescue of priming defects caused by Munc13-1 deficiency in pancreatic β-cells. []
Studying Macrophage Function: In immunology, N6-benzoyladenosine helped elucidate the differential roles of PKA and Epac in regulating macrophage function. [] By comparing its effects with an Epac-specific activator, researchers determined that PKA activation specifically suppressed the production of leukotriene B4 and TNF-α, while both PKA and Epac activation inhibited bactericidal activity and H2O2 production in alveolar macrophages. []
Elucidating Bone Mass Regulation: N6-benzoyladenosine contributed to understanding the PTH-Gαs-PKA signaling cascade in bone metabolism. [] By treating osteoblasts with N6-benzoyladenosine, researchers demonstrated that PKA phosphorylates the transcriptional coregulator αNAC, promoting its translocation to the nucleus. This nuclear accumulation of αNAC subsequently influences gene expression, impacting bone mass. []
Analyzing Transcriptional Activation: Studies in Tetrahymena revealed a link between linker histone phosphorylation and transcriptional activation. [] Applying N6-benzoyladenosine to starved cells stimulated the phosphorylation of the micronuclear linker histone, delta, mimicking the effect observed during meiotic prophase when micronuclei become transcriptionally active. []
Examining Gap Junction Formation: N6-benzoyladenosine has been utilized to delineate the role of PKA in gap junction (GJ) neoformation in cardiac myocytes. [, ] Studies showed that N6-benzoyladenosine treatment enhanced the gating function of GJs, albeit with limited impact on connexin43 accumulation at cell-cell contacts. [, ] These findings highlighted the complex interplay of PKA and Epac pathways in regulating functional GJ neoformation.
Investigating Eosinophil Degranulation: N6-benzoyladenosine, alongside other cAMP analogs and inhibitors, was employed to study the regulation of Ig-induced eosinophil degranulation. [] The findings indicated that increasing intracellular cAMP levels using N6-benzoyladenosine effectively inhibited the release of eosinophil-derived neurotoxin (EDN), highlighting the potential of cAMP-dependent mechanisms in modulating eosinophil activity. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6